1-{7,7-Difluorotricyclo[2.2.1.0,2,6]heptan-1-yl}methanamine hydrochloride
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Overview
Description
1-{7,7-Difluorotricyclo[2210,2,6]heptan-1-yl}methanamine hydrochloride is a synthetic compound characterized by its unique tricyclic structure and the presence of fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{7,7-Difluorotricyclo[2.2.1.0,2,6]heptan-1-yl}methanamine hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the tricyclic core: This is achieved through a series of cyclization reactions.
Introduction of fluorine atoms: Fluorination is carried out using reagents such as diethylaminosulfur trifluoride (DAST) under controlled conditions.
Hydrochloride formation: The final step involves the conversion of the amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-{7,7-Difluorotricyclo[2.2.1.0,2,6]heptan-1-yl}methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
1-{7,7-Difluorotricyclo[2.2.1.0,2,6]heptan-1-yl}methanamine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as antiviral or anticancer activities.
Industry: Used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 1-{7,7-Difluorotricyclo[2.2.1.0,2,6]heptan-1-yl}methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of fluorine atoms enhances its binding affinity and stability.
Comparison with Similar Compounds
Similar Compounds
- 1-{7,7-Difluorobicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride
- 1-{7,7-Difluorotricyclo[2.2.1.0,2,6]heptan-1-yl}ethanamine hydrochloride
Uniqueness
1-{7,7-Difluorotricyclo[2.2.1.0,2,6]heptan-1-yl}methanamine hydrochloride is unique due to its tricyclic structure and the specific positioning of fluorine atoms. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C8H12ClF2N |
---|---|
Molecular Weight |
195.64 g/mol |
IUPAC Name |
(7,7-difluoro-1-tricyclo[2.2.1.02,6]heptanyl)methanamine;hydrochloride |
InChI |
InChI=1S/C8H11F2N.ClH/c9-8(10)4-1-5-6(2-4)7(5,8)3-11;/h4-6H,1-3,11H2;1H |
InChI Key |
FHPTXWVSHMMQMP-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3C1C3(C2(F)F)CN.Cl |
Origin of Product |
United States |
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